(2-Fluoro-5-methylphenyl) phenyl ketone
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Overview
Description
(2-Fluoro-5-methylphenyl) phenyl ketone is an organic compound that belongs to the class of aromatic ketones It features a phenyl group attached to a ketone functional group, with a fluorine atom and a methyl group substituted on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Fluoro-5-methylphenyl) phenyl ketone is through the Friedel-Crafts acylation reaction. This involves the reaction of 2-fluoro-5-methylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methylphenyl) phenyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-5-methylphenyl) phenyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methylphenyl) phenyl ketone depends on its specific application. In chemical reactions, the ketone group can act as an electrophile, participating in nucleophilic addition reactions. The fluorine atom can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler aromatic ketone with a phenyl group attached to a ketone.
Benzophenone: A compound with two phenyl groups attached to a ketone.
Fluoroacetophenone: Similar to (2-Fluoro-5-methylphenyl) phenyl ketone but with a fluorine atom on the acetophenone structure.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from other aromatic ketones.
Properties
CAS No. |
59396-51-9 |
---|---|
Molecular Formula |
C14H11FO |
Molecular Weight |
214.23 g/mol |
IUPAC Name |
(2-fluoro-5-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11FO/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
JFZHVQYMBLLLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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